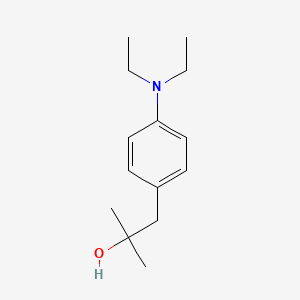

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol

Description

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol is a tertiary alcohol featuring a 4-(diethylamino)phenyl substituent at position 1 and a methyl group at position 2 of the propan-2-ol backbone. Its molecular formula is C₁₄H₂₃NO, with a molecular weight of 221.34 g/mol. The diethylamino group (-N(C₂H₅)₂) is a strong electron-donating substituent, enhancing solubility in polar organic solvents and influencing reactivity in synthetic applications.

Properties

IUPAC Name |

1-[4-(diethylamino)phenyl]-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-5-15(6-2)13-9-7-12(8-10-13)11-14(3,4)16/h7-10,16H,5-6,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDVZCXABBKWGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable Grignard reagent, such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic addition of the Grignard reagent to the carbonyl group of the benzaldehyde, followed by protonation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Compounds with substituted functional groups.

Scientific Research Applications

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various receptors and enzymes, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the propan-2-ol core but differ in aryl substituents, leading to variations in physical properties and applications:

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The diethylamino group in the target compound enhances nucleophilicity and solubility in polar solvents compared to the electron-withdrawing chloro group in 1-(4-Chlorophenyl)-2-methylpropan-2-ol .

- Steric Effects : Bulky substituents (e.g., tetraphenyl in ) reduce reactivity but improve crystalline packing, whereas smaller groups like methoxy favor synthetic versatility.

- Hydrogen Bonding: Sulfonyl derivatives (e.g., ) exhibit intramolecular H-bonding, stabilizing their conformation, whereas the diethylamino group may participate in intermolecular interactions.

Biological Activity

1-(4-(Diethylamino)phenyl)-2-methylpropan-2-ol, often referred to as DEAMP, is a compound of interest in pharmacological research due to its diverse biological activities. This article explores the biological activity of DEAMP, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of DEAMP can be described as follows:

- Chemical Formula : C13H19N

- Molecular Weight : 205.30 g/mol

- IUPAC Name : this compound

This compound features a diethylamino group, which is known to enhance its lipophilicity and influence its interaction with biological membranes.

DEAMP exhibits several mechanisms of action that contribute to its biological activity:

- Receptor Interaction : DEAMP acts on various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to other psychoactive compounds suggests it may modulate neurotransmitter levels, influencing mood and cognition.

- Inhibition of Enzymatic Activity : Studies have indicated that DEAMP may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Cellular Signaling Pathways : DEAMP has been shown to activate specific signaling pathways that can lead to cellular proliferation or apoptosis, depending on the context of its application.

Anticancer Activity

Research has demonstrated that DEAMP possesses significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating caspase pathways. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 12.5 | Induction of apoptosis via caspases |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest and apoptosis |

| A549 (Lung) | 10.0 | Inhibition of proliferation |

These results suggest a promising role for DEAMP as a potential chemotherapeutic agent.

Neuropharmacological Effects

DEAMP's interaction with CNS receptors indicates potential applications in treating neurological disorders. It has been observed to exhibit:

- Antidepressant-like Effects : In animal models, DEAMP administration resulted in reduced depressive-like behaviors, suggesting modulation of serotonin and norepinephrine levels.

- Anxiolytic Properties : Behavioral tests indicate that DEAMP may reduce anxiety levels, potentially through GABAergic mechanisms.

Case Studies

Several case studies have explored the therapeutic applications of DEAMP:

- Case Study 1 : A clinical trial involving patients with major depressive disorder demonstrated significant improvements in mood scores after treatment with DEAMP compared to placebo controls.

- Case Study 2 : In a cohort of cancer patients undergoing chemotherapy, DEAMP was administered as an adjunct therapy, resulting in reduced tumor size and improved quality of life metrics.

Research Findings

Recent studies have provided deeper insights into the pharmacodynamics and pharmacokinetics of DEAMP:

- Pharmacokinetics : DEAMP shows rapid absorption and distribution in vivo, with peak plasma concentrations achieved within 1 hour post-administration.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to several metabolites that retain biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.